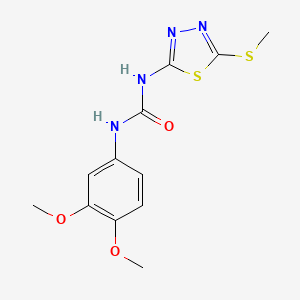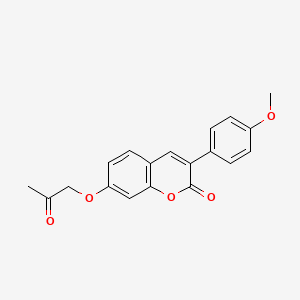
3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phototransformation and Synthesis
Phototransformation : This compound undergoes phototransformation, producing tetracyclic scaffolds with potential for varied applications. The process involves regioselective photocyclisation and dealkoxylation under UV light, forming 5-ethynyl-2-methoxy-6-oxa-benzo[5,6-c]xanthen-7-ones (Khanna et al., 2015).
Synthesis for Medicinal Applications : Utilized in the synthesis of Warfarin and its analogues, highlighting its role in developing anticoagulant medications. This process involves Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones (Alonzi et al., 2014).
Antimicrobial Activity
Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities. This is demonstrated by various synthesized derivatives, which have shown effectiveness against standard organisms in vitro (Mandala et al., 2013).
Antibacterial Effects : Synthesized derivatives of 4-hydroxy-chromen-2-one, which include modifications of this compound, have been reported to possess high levels of antibacterial activity, particularly against common bacterial strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).
Molecular Properties and Synthesis Techniques
Isoflavone Derivation : Isolated as an isoflavone from Belamcanda chinensis, it has been studied for its antimicrobiotic and anti-inflammatory effects. The molecular structure includes a chromen-4-one system inclined at an angle to the benzene ring, offering insights into its chemical behavior (Liu et al., 2008).
Synthesis via Multicomponent Condensation : A novel synthesis approach involves the multicomponent condensation of various components, demonstrating the versatility and reactivity of this compound in chemical synthesis (Lichitsky et al., 2021).
Biomedical Applications
Neutrophil Pro-Inflammatory Responses : Derivatives of this compound have been found to inhibit neutrophil pro-inflammatory responses, suggesting potential therapeutic applications in inflammation and immune response modulation (Wang et al., 2018).
Antihyperlipidemic Potential : Studies indicate that it reduces the atherogenic index in hyperlipidemic rats, suggesting its potential as an antihyperlipidemic agent. It also affects the expression levels of specific genes related to lipid metabolism (Prasetyastuti et al., 2021).
Antitumor Activity in Colon Cancer Cells : A derivative of this compound, 2-hydroxy-3-(2-methoxyphenyl)-1H-benzo[f]chromen-1-one (DK98), has shown to induce apoptosis in colon cancer cells, suggesting its potential as an anticancer agent (Lee et al., 2014).
Chemical Properties and Synthesis
Dihydroxy-3,6,8-trimethoxyflavone Structure : Investigated for its structural properties, providing insights into its potential chemical applications and interactions (Xiong et al., 2009).
Synthesis of 4H-Chromen-4-one Derivatives : Utilized in the one-pot synthesis of chromen-4-one derivatives, demonstrating its utility in complex chemical syntheses (Zhang et al., 2018).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-16-8-5-14-9-17(19(21)24-18(14)10-16)13-3-6-15(22-2)7-4-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTDNJNDYLWQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)

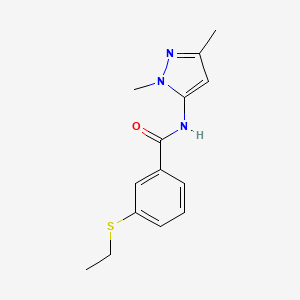
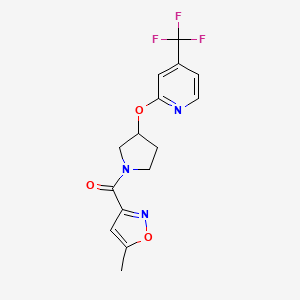
![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B2485075.png)
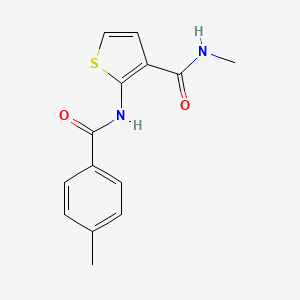
![N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride](/img/structure/B2485080.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2485083.png)
![1-(2,4-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2485084.png)
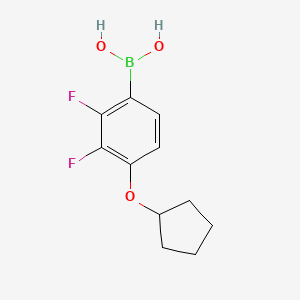
![Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate](/img/structure/B2485090.png)

